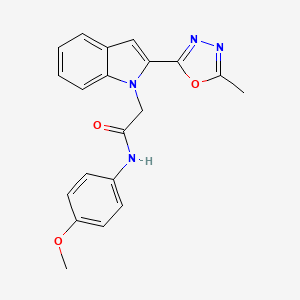

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

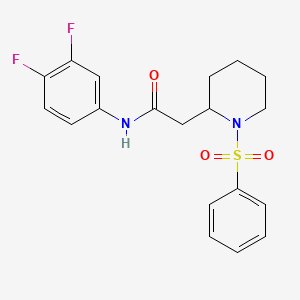

The compound “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide” seems to be a derivative of 1,3,4-thiadiazole. Compounds of this family have been studied for their potential anticancer properties . They are designed and synthesized by means of bioisosteric replacement .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, involves bioisosteric replacement . Another study discusses the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, proposing that the reactions can be carried out effectively with the use of ultrasound .Molecular Structure Analysis

While specific structural analysis for the requested compound is not available, similar compounds have been characterized using spectroscopic methods including 1H NMR, IR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been investigated computationally via density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 5-Benzylthio-1H-tetrazole, have been documented. It is a solid at 20°C, insoluble in water but soluble in methanol .科学的研究の応用

Anticonvulsant Research

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide and its derivatives have been explored for their potential anticonvulsant properties. A study by Sych et al. (2018) highlighted the development of quality control methods for promising anticonvulsants, particularly focusing on derivatives of 1,3,4-thiadiazole. These substances have shown high anticonvulsive activity in seizure models, demonstrating their potential in medical applications as anticonvulsants (Sych et al., 2018).

Anti-Leishmanial Activity

The anti-leishmanial activity of thiadiazol derivatives has been investigated, as shown in a study by Tahghighi et al. (2012). They synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which exhibited significant activity against the promastigote form of Leishmania major. This suggests that compounds with a 1,3,4-thiadiazol moiety, like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, may be valuable in developing treatments for leishmaniasis (Tahghighi et al., 2012).

Anticancer Potential

Research has explored the anticancer potential of thiadiazol derivatives. Romero-Castro et al. (2011) reported on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, indicating their effectiveness against various cancer cell lines. The study highlights the potential of similar compounds in anticancer therapy, suggesting a possible application area for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide (Romero-Castro et al., 2011).

Antiviral and Antibacterial Properties

Compounds with a thiadiazol moiety, such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, have shown promise in antiviral and antibacterial applications. Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety and found them effective against tobacco mosaic virus and various bacteria, suggesting potential in developing antiviral and antibacterial agents (Tang et al., 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S2/c21-14(12-7-4-8-13(9-12)20(22)23)17-15-18-19-16(25-15)24-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFHJABPBKPZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)

![6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2858222.png)

![N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2858223.png)

![1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2858225.png)

![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)

![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)